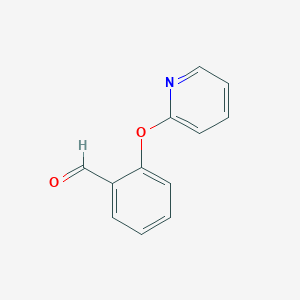

2-(Pyridin-2-yloxy)benzaldehyde

概要

説明

2-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a benzaldehyde moiety linked to a pyridine ring through an oxygen atom.

準備方法

The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde attacks the chloropyridine, resulting in the formation of the desired product .

化学反応の分析

2-(Pyridin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Pharmaceutical Applications

Synthesis of Bioactive Compounds :

2-(Pyridin-2-yloxy)benzaldehyde serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable the formation of derivatives that may exhibit enhanced biological activities or different properties compared to existing drugs .

Antimicrobial and Antiviral Activities :

Research indicates that derivatives of this compound may possess significant antimicrobial and antiviral properties. For instance, studies have demonstrated its potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents .

Interaction Studies :

The compound's ability to interact with biological targets such as enzymes and receptors is critical for evaluating its pharmacological potential. Interaction studies focus on its binding affinity, which is essential for assessing safety and efficacy prior to clinical trials .

Material Science Applications

Development of New Materials :

In material science, this compound contributes to the synthesis of novel materials with unique properties. Its derivatives are being explored for applications in electronics and nanotechnology due to their improved conductivity and stability characteristics .

Fluorescent Probes :

The compound can also be utilized in the development of fluorescent probes for biological imaging. This application aids researchers in visualizing cellular processes with high specificity, enhancing the understanding of complex biological systems .

Analytical Chemistry Applications

Detection and Quantification Methods :

In analytical chemistry, this compound is employed for the detection and quantification of specific analytes. Its use in quality control across various industries highlights its significance in ensuring product safety and compliance with regulatory standards .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential antimicrobial and antiviral activities |

| Material Science | Development of conductive materials; fluorescent probes for imaging |

| Analytical Chemistry | Methods for detection and quantification of analytes; quality control applications |

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli and S. aureus. The results indicated significant activity with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM/mL, showcasing the compound's potential as a lead structure for new antibiotics . -

Fluorescent Probes Development :

Research focused on synthesizing fluorescent probes from this compound derivatives demonstrated their effectiveness in visualizing cellular processes in live cells. This application underscores the compound's versatility in biotechnological advancements .

作用機序

The mechanism of action of 2-(Pyridin-2-yloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved vary based on the specific context of its use .

類似化合物との比較

2-(Pyridin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)benzaldehyde: Lacks the oxygen linkage, which may affect its reactivity and biological activity.

2-(Pyridin-2-yloxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and applications.

2-(Pyridin-2-yloxy)benzoic acid:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical transformations and a wide range of applications in various fields .

生物活性

2-(Pyridin-2-yloxy)benzaldehyde, with the chemical formula CHNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and implications for drug development.

- Chemical Name : this compound

- CAS Number : 141580-71-4

- Molecular Weight : 185.19 g/mol

- Structure : The compound consists of a benzaldehyde moiety substituted with a pyridine ring via an ether linkage.

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly acid ceramidase, which plays a crucial role in sphingolipid metabolism. In studies, it has demonstrated significant inhibitory potency with an IC value as low as 11 nM in cell lysate assays, indicating its potential as a therapeutic agent in diseases related to sphingolipid dysregulation .

Anticancer Activity

Studies have highlighted the compound's anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines by modulating sphingolipid metabolism. The inhibition of acid ceramidase leads to increased levels of ceramide, a known pro-apoptotic lipid .

Antimicrobial Properties

In addition to anticancer effects, this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for bacterial growth .

Case Studies

- Cell Lysate Assays : A series of experiments were conducted where this compound was tested against human cancer cell lines. Results showed that the compound significantly reduced cell viability at concentrations correlating with its IC values, confirming its role as a potent inhibitor of acid ceramidase .

- Microbial Inhibition Tests : In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 20-50 µg/mL for various strains, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Stability and Degradation

Despite its promising biological activity, stability studies reveal that this compound is prone to degradation under certain conditions. It has been shown to decompose into less active species when stored at room temperature over extended periods. This degradation can affect its efficacy and complicate its use in therapeutic settings .

特性

IUPAC Name |

2-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKZHTQRJYCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597785 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-71-4 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。